6-methoxy-9H-pyrido[3,4-b]indole
Overview
Description
6-Methoxy-9H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the class of beta-carbolines It is characterized by a pyridine ring fused to an indole structure, with a methoxy group attached at the 6th position
Mechanism of Action
Target of Action
6-Methoxy-9H-pyrido[3,4-b]indole, also known as pinoline, is a serotonin analog that selectively inhibits the activity of monoamine oxidase-A (MAO-A) . MAO-A is an enzyme that breaks down monoamine neurotransmitters, including serotonin, in the brain. By inhibiting MAO-A, pinoline increases the availability of these neurotransmitters .
Mode of Action
Pinoline interacts with its target, MAO-A, by binding to the active site of the enzyme, thereby preventing it from breaking down serotonin . This results in an increase in serotonin levels in the brain, which can have various effects, including mood elevation .
Biochemical Pathways
The primary biochemical pathway affected by pinoline is the serotonin pathway . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, sleep, and other functions. By inhibiting MAO-A, pinoline prevents the breakdown of serotonin, leading to increased levels of this neurotransmitter in the brain .
Result of Action
The increase in serotonin levels resulting from the action of pinoline can lead to various effects at the molecular and cellular level. These include enhanced mood, reduced anxiety, and improved sleep . It’s important to note that these effects can vary depending on individual factors such as genetic makeup and overall health status.
Action Environment
The action, efficacy, and stability of pinoline can be influenced by various environmental factors. These include the individual’s diet, lifestyle, and overall health status, as well as the presence of other medications or substances that may interact with pinoline. For example, certain foods and medications can also affect serotonin levels and may therefore influence the action of pinoline .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-9H-pyrido[3,4-b]indole typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline structure. The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitro compounds.
Major Products
Scientific Research Applications
6-Methoxy-9H-pyrido[3,4-b]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its interactions with biological macromolecules and its role in cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and neuroprotective properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole: A reduced form of the compound with similar biological activities.
Harmine: Another beta-carboline with well-documented pharmacological properties.
Pinoline: A methoxy-substituted beta-carboline with neuroprotective effects.
Uniqueness
6-Methoxy-9H-pyrido[3,4-b]indole is unique due to its specific substitution pattern and the resulting biological activities. Its methoxy group at the 6th position imparts distinct chemical reactivity and interaction profiles compared to other beta-carbolines .
Properties
IUPAC Name |
6-methoxy-9H-pyrido[3,4-b]indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-15-8-2-3-11-10(6-8)9-4-5-13-7-12(9)14-11/h2-7,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKFIPOMXWTXJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301801 | |
Record name | 6-Methoxy-9H-pyrido[3,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30684-42-5 | |
Record name | 6-Methoxy-9H-pyrido[3,4-b]indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30684-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-9H-pyrido[3,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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